molecular formula C22H20N6O B12929707 N-(5-Cyano-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)benzamide CAS No. 918662-95-0

N-(5-Cyano-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)benzamide

Cat. No.: B12929707
CAS No.: 918662-95-0
M. Wt: 384.4 g/mol
InChI Key: FPUIEAINKYRKME-UHFFFAOYSA-N
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Description

N-(5-Cyano-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)benzamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyano group, a phenylpiperazine moiety, and a pyrimidine ring. These structural features contribute to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Cyano-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)benzamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-(5-Cyano-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(5-Cyano-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-Cyano-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets, such as acetylcholinesterase. By inhibiting this enzyme, the compound can increase the levels of acetylcholine in the brain, potentially improving cognitive function and memory. The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and preventing the breakdown of acetylcholine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Cyano-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)benzamide is unique due to its specific combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications. Its ability to selectively inhibit acetylcholinesterase sets it apart from other similar compounds, making it a valuable candidate for further research and development .

Properties

CAS No.

918662-95-0

Molecular Formula

C22H20N6O

Molecular Weight

384.4 g/mol

IUPAC Name

N-[5-cyano-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide

InChI

InChI=1S/C22H20N6O/c23-15-18-16-24-22(26-20(18)25-21(29)17-7-3-1-4-8-17)28-13-11-27(12-14-28)19-9-5-2-6-10-19/h1-10,16H,11-14H2,(H,24,25,26,29)

InChI Key

FPUIEAINKYRKME-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C(=N3)NC(=O)C4=CC=CC=C4)C#N

Origin of Product

United States

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